molecular formula C9H6N6 B14170232 7-Phenyltetrazolo[1,5-b][1,2,4]triazine CAS No. 59318-32-0

7-Phenyltetrazolo[1,5-b][1,2,4]triazine

Katalognummer: B14170232
CAS-Nummer: 59318-32-0
Molekulargewicht: 198.18 g/mol
InChI-Schlüssel: AAQCEQKLOPOEPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Phenyltetrazolo[1,5-b][1,2,4]triazine is a heterocyclic compound with the molecular formula C9H6N6. It is characterized by a fused ring system consisting of a tetrazole and a triazine ring, with a phenyl group attached to the tetrazole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-Phenyltetrazolo[1,5-b][1,2,4]triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-phenyl-1,2,4-triazine with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 7-Phenyltetrazolo[1,5-b][1,2,4]triazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

7-Phenyltetrazolo[1,5-b][1,2,4]triazine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 7-Phenyltetrazolo[1,5-b][1,2,4]triazine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 7-Phenyltetrazolo[1,5-b][1,2,4]triazine is unique due to the presence of both tetrazole and triazine rings fused together, along with a phenyl group. This combination imparts distinct chemical and physical properties, making it valuable for various applications .

Eigenschaften

CAS-Nummer

59318-32-0

Molekularformel

C9H6N6

Molekulargewicht

198.18 g/mol

IUPAC-Name

7-phenyltetrazolo[1,5-b][1,2,4]triazine

InChI

InChI=1S/C9H6N6/c1-2-4-7(5-3-1)8-6-10-15-9(11-8)12-13-14-15/h1-6H

InChI-Schlüssel

AAQCEQKLOPOEPG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NC3=NN=NN3N=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.